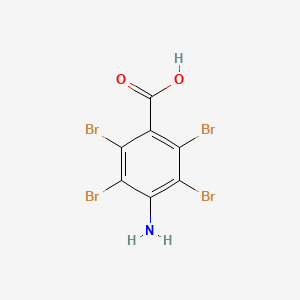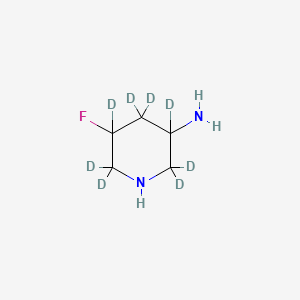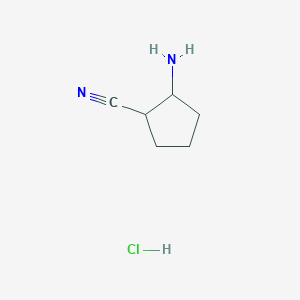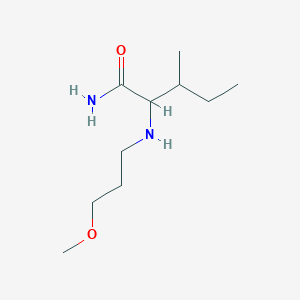![molecular formula C15H23BO3 B14786997 [4-(4-Propylcyclohexyl)phenyl]boric acid](/img/structure/B14786997.png)
[4-(4-Propylcyclohexyl)phenyl]boric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Propylcyclohexyl)phenyl]boric acid is an organoboron compound with the molecular formula C15H23BO2. It is characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a propylcyclohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Propylcyclohexyl)phenyl]boric acid typically involves the reaction of 4-(4-propylcyclohexyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Temperature: Room temperature to reflux
Solvent: Anhydrous ether or tetrahydrofuran
Reagents: Trimethyl borate, hydrochloric acid for hydrolysis
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound is commonly used in substitution reactions, particularly in Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol
Major Products:
Oxidation: Boronic esters
Reduction: Borane derivatives
Substitution: Biaryl compounds
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling to form biaryl compounds, which are important in pharmaceuticals and materials science.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Potential use in the synthesis of biologically active molecules.
Diagnostic Tools: Used in the development of boron-containing compounds for medical imaging.
Industry:
Materials Science: Utilized in the synthesis of liquid crystals and polymers.
Mechanism of Action
The mechanism of action of [4-(4-Propylcyclohexyl)phenyl]boric acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organic halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include palladium catalysts and organic halides, and the pathways involve oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 4-(4-Butylcyclohexyl)phenylboronic acid
Comparison:
- Uniqueness: The propylcyclohexyl group in [4-(4-Propylcyclohexyl)phenyl]boric acid provides steric hindrance, which can influence the reactivity and selectivity in cross-coupling reactions.
- Reactivity: Compared to phenylboronic acid, this compound may exhibit different reactivity due to the bulky substituent.
- Applications: While phenylboronic acid is widely used, the unique structure of this compound makes it suitable for specific applications in materials science and pharmaceuticals .
Properties
Molecular Formula |
C15H23BO3 |
|---|---|
Molecular Weight |
262.15 g/mol |
IUPAC Name |
[4-(4-propylcyclohexyl)phenoxy]boronic acid |
InChI |
InChI=1S/C15H23BO3/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)19-16(17)18/h8-13,17-18H,2-7H2,1H3 |
InChI Key |
WGUBIHIZUWZKBB-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)OC1=CC=C(C=C1)C2CCC(CC2)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[Tert-butyl(dimethyl)silyl]oxy-1-(4-chloro-3-fluorophenyl)ethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one](/img/structure/B14786937.png)
![3-(2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14786946.png)
![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14786969.png)




![(3R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B14786992.png)
![Methyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14787005.png)
![2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate](/img/structure/B14787013.png)
![Methyl 2-[3-(chloromethyl)phenoxy]butanoate](/img/structure/B14787017.png)



